molecular formula C11H17N3 B1421837 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine CAS No. 1258650-60-0

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Cat. No.: B1421837
CAS No.: 1258650-60-0
M. Wt: 191.27 g/mol
InChI Key: BRACWWFOQZIZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine: is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This compound features a pyridine ring substituted with a methyl group at the 5-position and a pyrrolidin-3-ylmethyl group at the nitrogen atom of the 2-position. It is a member of the pyridine and pyrrolidine families, which are known for their significant roles in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is unique due to the specific positioning of the methyl and pyrrolidin-3-ylmethyl groups on the pyridine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-2-3-11(13-6-9)14-8-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRACWWFOQZIZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Reactant of Route 4
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Reactant of Route 6
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.